Bifunctional Electrophile Count: Two Reactive Centres Versus One in Phenyl Isocyanate and N-Phenylcarbamoyl Chloride
The target compound contains two chemically distinct electrophilic groups—an aryl isocyanate and an N-ethyl-N-aryl carbamoyl chloride—on the same molecule, whereas the closest commercial monofunctional analogs, phenyl isocyanate (CAS 103-71-9) and N-phenylcarbamoyl chloride (CAS 2040-76-8), each carry only one such group . This is a binary structural difference: the target compound can act as a heterobifunctional linker in stepwise syntheses, while the comparators cannot.
| Evidence Dimension | Number of reactive electrophilic functional groups per molecule |
|---|---|
| Target Compound Data | 2 (aryl isocyanate + carbamoyl chloride) on the same aromatic scaffold |
| Comparator Or Baseline | Phenyl isocyanate: 1 (isocyanate only); N-phenylcarbamoyl chloride: 1 (carbamoyl chloride only) |
| Quantified Difference | 2 vs. 1 reactive group; qualitatively different chemical behaviour (sequential derivatisation possible) |
| Conditions | Structural formula analysis; no comparative reaction data available in the open literature |
Why This Matters
A procurement decision that substitutes a monofunctional reagent for this bifunctional intermediate will fundamentally alter the synthetic route, precluding the construction of complex architectures that require orthogonal electrophile reactivity.
